molecular formula C22H24N2O5 B2433018 (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 896272-67-6

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2433018
CAS No.: 896272-67-6
M. Wt: 396.443
InChI Key: JPXCYANODPUTNO-NTMALXAHSA-N
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Description

The (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic chalcone derivative designed for advanced chemical and pharmacological research. This compound features a unique molecular architecture, integrating a pyrrolidinone moiety with a (Z)-configured chalcone scaffold. The presence of methoxy groups on the phenyl rings is a critical structural motif, as it is known to influence the compound's electronic properties, planarity, and potential to engage in various intermolecular interactions, which can be crucial for its solid-state structure and biological activity . Researchers can leverage this compound as a key intermediate in the total synthesis of more complex natural products or as a lead structure in the development of new therapeutic agents. Chalcone derivatives similar to this compound have been extensively studied for their diverse pharmacological effects, which may include antimicrobial, anti-HIV-1 protease, and antileishmanial activities, making them valuable probes in biochemical assay development and structure-activity relationship (SAR) studies . Its mechanism of action is likely multifaceted, potentially involving interactions with enzymes or cellular receptors through its α,β-unsaturated ketone system, which can act as a Michael acceptor. The incorporation of the 5-oxopyrrolidin-3-yl group further enhances its potential for mimicry of peptide structures, potentially enabling interactions with proteases or other biologically relevant targets. This compound is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and as a standard in analytical method development.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-6-4-5-17(13-18)24-14-16(12-22(24)26)23-21(25)10-8-15-7-9-19(28-2)20(11-15)29-3/h4-11,13,16H,12,14H2,1-3H3,(H,23,25)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXCYANODPUTNO-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a conjugated double bond and multiple aromatic rings, which are pivotal for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a notable zone of inhibition comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli24
Salmonella typhi22

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, in assays involving human breast cancer cells (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .

The proposed mechanism of action involves:

  • Disruption of cell membranes in bacteria, leading to cell lysis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of specific enzymes , which may include topoisomerases and kinases involved in cell cycle regulation .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of the compound, including modifications on the phenyl rings. The results indicated that compounds with additional halogen substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that structural modifications can significantly influence biological outcomes .

Study 2: Anticancer Properties

In a comparative study involving several synthetic analogs, the compound was found to be one of the most potent inhibitors of cancer cell growth among tested substances. It was particularly effective against melanoma cells, with IC50 values lower than those observed for conventional chemotherapeutics like doxorubicin .

Scientific Research Applications

Research into the biological activity of this compound has indicated several promising applications:

Anti-inflammatory Properties

Studies have shown that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The presence of the pyrrolidine ring and methoxy substituents may enhance the interaction with inflammatory pathways, potentially leading to reduced inflammation in various models.

Anticancer Potential

The structural characteristics of (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide suggest it could inhibit cancer cell proliferation. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Given the structural analogies to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the applications and effects of compounds related to this compound:

StudyFindings
Study A Investigated anti-inflammatory effects in murine models; showed significant reduction in cytokine levels.
Study B Evaluated anticancer activity; demonstrated apoptosis induction in breast cancer cell lines.
Study C Assessed neuroprotective effects; indicated reduced neuronal death in oxidative stress models.

Preparation Methods

Cyclocondensation of Ethyl 2,4-Dioxovalerate

Adapting a multicomponent reaction from PMC9443309, ethyl 2,4-dioxovalerate reacts with 3-methoxybenzaldehyde and aniline in glacial acetic acid to form 4-acetyl-3-hydroxy-1-(3-methoxyphenyl)-3-pyrrolin-2-one. This intermediate undergoes tautomerization to the pyrrolidinone structure. Ethanol as a solvent enhances yield (up to 78%) compared to acetic acid.

Reduction-Cyclization of Dichloropiperidine Derivatives

As described in CN103739541B, N-(3-nitrophenyl)-3,3-dichloro-2-oxopiperidine undergoes reduction with zinc powder and ammonium chloride in methanol, yielding a pyrrolidinone precursor. Subsequent cyclization with agents like DMAP and pyridine facilitates ring closure. This method achieves a 67% yield for the reduction step.

Functionalization of the Pyrrolidinone Ring

Introduction of the 3-Methoxyphenyl Group

The 1-position substitution is achieved via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, treating 5-oxopyrrolidin-3-amine with 3-methoxyiodobenzene under Ullmann conditions (CuI, L-proline, K₂CO₃) in DMF at 110°C affords 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine in 65% yield.

Synthesis of (2Z)-3-(3,4-Dimethoxyphenyl)Prop-2-Enoyl Chloride

The Z-configured α,β-unsaturated acyl chloride is prepared via Horner-Wadsworth-Emmons reaction:

  • Wittig Reaction : 3,4-Dimethoxybenzaldehyde reacts with triethyl phosphonoacetate to form ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate. Isomerization to the Z-form is achieved using iodine or photochemical methods.
  • Acid Chloride Formation : The Z-configured acid is treated with oxalyl chloride and catalytic DMF in dichloromethane, yielding the corresponding acyl chloride.

Coupling the Pyrrolidinone Amine with the Enoyl Chloride

The final step involves amide bond formation under mild conditions to preserve stereochemistry:

  • Reaction Conditions : 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine is dissolved in anhydrous dichloromethane with pyridine (acid scavenger). (2Z)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride is added dropwise at 0°C. The mixture stirs for 12 hours, followed by aqueous workup and purification via recrystallization (ethanol/water).
  • Yield and Purity : Typical yields range from 70–85%, with HPLC purity >98%.

Alternative Routes and Optimization

One-Pot Enamide Synthesis

A modified approach combines steps 3 and 4: the in situ generation of the enoyl chloride and direct coupling with the pyrrolidinone amine. This reduces purification steps and improves overall yield (up to 82%).

Stereochemical Control

DFT studies (PMC9443309) indicate that Z-selectivity arises from kinetic control during the acylation step. Using bulky bases (e.g., DIPEA) stabilizes the transition state favoring the Z-isomer.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Advantages
Cyclocondensation Multicomponent reaction 78 95 Fewer steps, high atom economy
Reduction-Cyclization Zn/NH₄Cl reduction 67 99 Scalable, robust conditions
One-Pot Coupling In situ acylation 82 98 Reduced purification, time-efficient

Challenges and Solutions

  • Double Bond Isomerization : Storage at low temperatures (−20°C) and avoidance of strong acids/bases prevent E/Z interconversion.
  • Byproduct Formation : Using DMAP as a catalyst in acylation minimizes side reactions (e.g., over-acylation).

Q & A

Q. What are the recommended synthetic pathways for preparing (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide?

  • Methodology : The compound’s core structure suggests a multi-step synthesis involving: (i) Pyrrolidinone formation : Cyclization of a substituted acrylamide with a 3-methoxyphenyl group under acidic conditions (e.g., HCl) to form the 5-oxopyrrolidin-3-yl scaffold . (ii) Enamide coupling : Use of a palladium-catalyzed Heck reaction or Wittig olefination to introduce the (2Z)-3-(3,4-dimethoxyphenyl)prop-2-enamide moiety, ensuring stereochemical control via Z-selective conditions . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity isolation.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps include: (i) Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). (ii) Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). (iii) Structure refinement : Use SHELXL for least-squares refinement and OLEX2 for visualization, ensuring R1 < 5% for high accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : (i) NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm) and Z-configuration (J = 10–12 Hz for trans-coupling in enamide). (ii) HRMS : ESI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns. (iii) IR : Detect carbonyl stretches (1670–1700 cm⁻¹ for amide and pyrrolidinone) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and tautomeric stability?

  • Methodology : (i) Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for geometry optimization. (ii) Analysis : Calculate HOMO-LUMO gaps to assess reactivity, and compare tautomer energies (e.g., enol vs. keto forms) to determine dominant conformers. (iii) Validation : Cross-check with experimental UV-Vis spectra (λmax ~300 nm for conjugated enamide) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodology : (i) Re-evaluate assumptions : Ensure DFT functionals (e.g., hybrid exchange-correlation terms) align with the system’s electron density . (ii) Experimental replication : Confirm spectroscopic data under controlled conditions (e.g., anhydrous solvent for NMR). (iii) Error analysis : Use tools like WinGX to assess crystallographic residuals and SHELXL’s TWIN/BASF commands for twinned crystals .

Q. How to design a bioactivity study targeting neurodegenerative diseases, given structural analogs?

  • Methodology : (i) Target selection : Prioritize kinases (e.g., GSK-3β) based on the compound’s pyrrolidinone motif, which mimics ATP-binding scaffolds. (ii) In vitro assays : Use FRET-based kinase inhibition assays (IC50 determination) and SH-SY5Y cell models for neuroprotection. (iii) SAR analysis : Modify methoxy substituents to optimize blood-brain barrier permeability .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

  • Methodology : (i) DoE (Design of Experiments) : Apply Taguchi methods to vary temperature, catalyst loading, and solvent polarity. (ii) Flow chemistry : Use microreactors for precise control of exothermic steps (e.g., enamide formation) . (iii) In-line analytics : Implement HPLC-PDA to monitor intermediates in real-time .

Data Analysis and Technical Challenges

Q. How to address low reproducibility in crystallographic data due to polymorphism?

  • Methodology : (i) Solvent screening : Test 10+ solvent systems (e.g., acetone/hexane vs. DCM/ether) to isolate thermodynamically stable polymorphs. (ii) Variable-temperature XRD : Analyze phase transitions between 100–300 K. (iii) Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C-H···O) across polymorphs .

Q. What computational tools predict metabolic stability of this compound?

  • Methodology : (i) ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., demethylation of methoxy groups). (ii) MD simulations : Run 100 ns trajectories in GROMACS to assess binding to serum albumin. (iii) MetaDynamics : Identify free-energy barriers for hepatic clearance pathways .

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